

# 1-(4-Trifluoromethylphenyl)imidazole chemical structure and analysis

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## Compound of Interest

Compound Name:	1-(4-Trifluoromethylphenyl)imidazole
Cat. No.:	B1329844

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An In-depth Technical Guide to the Chemical Structure and Analysis of **1-(4-Trifluoromethylphenyl)imidazole**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for **1-(4-Trifluoromethylphenyl)imidazole**. This compound is of significant interest in medicinal chemistry and drug development due to the unique electronic properties imparted by the trifluoromethyl group and the biological activity associated with the imidazole moiety.<sup>[1]</sup> This document outlines key analytical techniques for its characterization, including spectroscopic and chromatographic methods, and provides a logical workflow for its analysis. All quantitative data is summarized in structured tables, and a detailed visualization of the analytical workflow is provided.

## Chemical Structure and Identification

**1-(4-Trifluoromethylphenyl)imidazole** is an organic compound featuring an imidazole ring linked to a trifluoromethyl-substituted phenyl group.<sup>[1]</sup> The trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, making it a valuable moiety in the design of pharmacologically active agents.<sup>[1]</sup>

Chemical Structure:

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1-[4-(trifluoromethyl)phenyl]-1H-imidazole
CAS Number	25371-98-6
Molecular Formula	C <sub>10</sub> H <sub>7</sub> F <sub>3</sub> N <sub>2</sub> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	212.17 g/mol <a href="#">[2]</a> <a href="#">[3]</a>
InChI	InChI=1S/C10H7F3N2/c11-10(12,13)8-1-3-9(4-2-8)15-6-5-14-7-15/h1-7H <a href="#">[2]</a>
SMILES	C1=CN(C=N1)C2=CC=C(C=C2)C(F)(F)F

## Physicochemical Properties

The physicochemical properties of **1-(4-trifluoromethylphenyl)imidazole** are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Data

Property	Value	Source
Melting Point	71 °C	<a href="#">[4]</a>
Boiling Point	90 °C (at 0.1 mmHg)	<a href="#">[4]</a>
Solubility	Soluble in organic solvents, limited solubility in water. <a href="#">[1]</a>	Vendor Data
Appearance	Solid	<a href="#">[5]</a>

## Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and purity assessment of **1-(4-trifluoromethylphenyl)imidazole**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **1-(4-trifluoromethylphenyl)imidazole** are not readily available in the public domain, the expected chemical shifts can be predicted based on the analysis of similar structures. The  $^1\text{H}$  NMR spectrum would show signals for the protons on the imidazole ring and the phenyl ring. The  $^{13}\text{C}$  NMR spectrum would display distinct signals for each carbon atom, with the trifluoromethyl group's carbon showing a characteristic quartet due to C-F coupling.

Table 3: Predicted  $^1\text{H}$  NMR Chemical Shifts

Proton	Predicted Chemical Shift (ppm)	Multiplicity
Imidazole H-2	7.8 - 8.2	s
Imidazole H-4/H-5	7.2 - 7.5	m
Phenyl H-2'/H-6'	7.6 - 7.8	d
Phenyl H-3'/H-5'	7.5 - 7.7	d

Table 4: Predicted  $^{13}\text{C}$  NMR Chemical Shifts

Carbon	Predicted Chemical Shift (ppm)
Imidazole C-2	135 - 140
Imidazole C-4	128 - 132
Imidazole C-5	118 - 122
Phenyl C-1'	138 - 142
Phenyl C-2'/C-6'	126 - 130 (q)
Phenyl C-3'/C-5'	120 - 124
Phenyl C-4'	128 - 132 (q)
CF <sub>3</sub>	122 - 126 (q)

## Infrared (IR) Spectroscopy

The IR spectrum of **1-(4-trifluoromethylphenyl)imidazole** would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. The NIST WebBook provides a gas-phase IR spectrum of this compound.[\[6\]](#)

Table 5: Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration
3100-3000	Aromatic C-H Stretch
1610, 1520, 1450	Aromatic C=C Bending
1325	C-N Stretch
1100-1300	C-F Stretch (strong)
840	$\text{p}$ -substituted Phenyl C-H Bend

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M<sup>+</sup>) would be observed at m/z 212.

Table 6: Expected Mass Spectrometry Fragmentation

m/z	Fragment
212	[M] <sup>+</sup>
193	[M - F] <sup>+</sup>
145	[M - CF <sub>3</sub> ] <sup>+</sup>
116	[C <sub>6</sub> H <sub>4</sub> N <sub>2</sub> ] <sup>+</sup>
69	[CF <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate analysis.

## NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **1-(4-trifluoromethylphenyl)imidazole** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- Instrument: A 400 MHz or higher field NMR spectrometer is recommended.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
  - Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

## FT-IR Spectroscopy

- Sample Preparation:
  - KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
  - ATR: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:

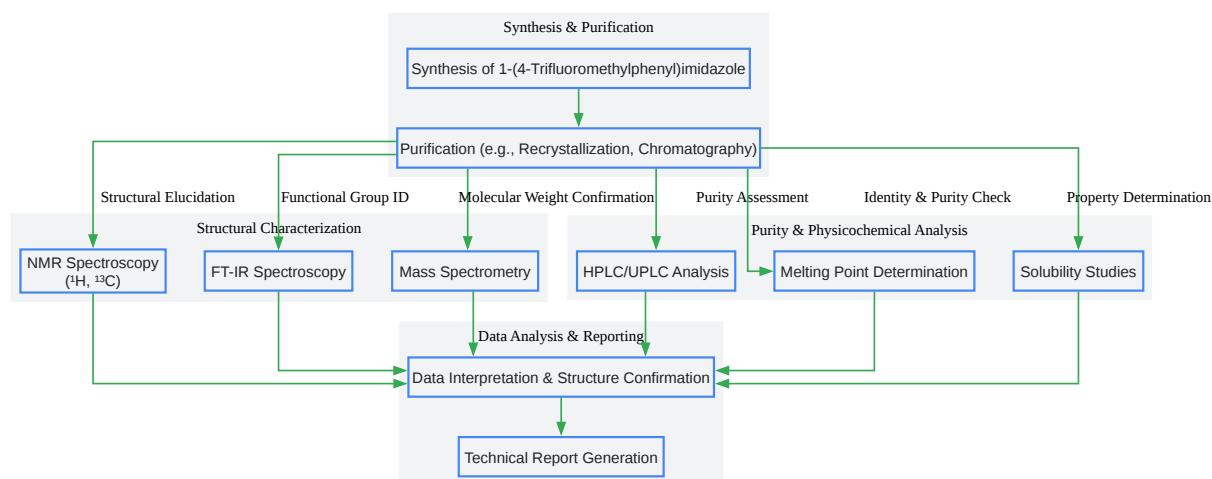
- Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- Record the sample spectrum from 4000 to 400  $\text{cm}^{-1}$ .
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

## Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Acquisition:
  - ESI: Infuse the sample solution directly into the source or inject it via an HPLC system. Acquire the spectrum in positive ion mode.
  - EI: Introduce the sample via a direct insertion probe or a gas chromatograph. An ionization energy of 70 eV is typically used.
  - Scan a mass range appropriate for the expected molecular weight and fragments (e.g.,  $m/z$  50-300).

## Analytical Workflow

A logical workflow ensures a comprehensive analysis of **1-(4-trifluoromethylphenyl)imidazole**.

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Caption: Analytical workflow for **1-(4-Trifluoromethylphenyl)imidazole**.

## Applications in Drug Development

The imidazole nucleus is a common scaffold in many pharmaceutical agents, exhibiting a wide range of biological activities, including antifungal and anticancer properties.<sup>[1]</sup> The addition of a trifluoromethylphenyl group can enhance a molecule's binding affinity to target proteins and improve its pharmacokinetic profile. **1-(4-Trifluoromethylphenyl)imidazole** and its derivatives are therefore of considerable interest for the development of novel therapeutic agents.

## Conclusion

This technical guide has provided a detailed overview of the chemical structure and analysis of **1-(4-trifluoromethylphenyl)imidazole**. The presented data and protocols offer a solid foundation for researchers and scientists working with this compound. The combination of spectroscopic and chromatographic techniques, as outlined in the analytical workflow, is essential for its unambiguous identification, purity assessment, and further development in medicinal chemistry applications.

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